molecular formula C22H20FN5O2 B2360338 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 955856-54-9

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2360338
CAS RN: 955856-54-9
M. Wt: 405.433
InChI Key: GLYCUWBMLLMATB-UHFFFAOYSA-N
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Description

The compound “2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide” is a complex organic molecule with the molecular formula C22H20FN5O2 . It is part of the pyrazolo[3,4-d]pyrimidine family, which are nitrogen-containing heterocyclic compounds . These compounds have been reported to have various biological and pharmacological activities, including antiviral, antimicrobial, antitumor, and potential use in treating Parkinson’s disease and certain types of cancer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through a ring cleavage methodology reaction . This involves the use of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazolo[3,4-d]pyridazin core, which is a fused nitrogen-containing heterocyclic ring system . Attached to this core are various substituents, including a 3,4-dimethylphenyl group, a 4-fluorophenyl group, and an acetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, compounds with similar structures have been synthesized through various reactions, including hydrazine hydrate cyclization, iodization, cyanation, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.25, and it appears as a solid form . It has a melting point of 121.0 to 125.0 °C and a predicted boiling point of 338.5±52.0 °C . The compound is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of novel heterocyclic compounds, which are significant in pharmaceutical and material science research. For instance, it plays a role in the formation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting its utility in creating diverse molecular structures (Rahmouni et al., 2014).
  • Additionally, research indicates its use in the synthesis of complex molecules like pyridazine derivatives, which have potential applications in various fields, including medicinal chemistry and dye manufacturing (Deeb et al., 2014).

Antimicrobial Activity

  • Some studies have explored the antimicrobial properties of compounds synthesized using this chemical. For example, the creation of new heterocycles incorporating the antipyrine moiety, which includes similar chemical structures, has been investigated for antimicrobial activities (Bondock et al., 2008).

Potential in Antitumor Research

  • The chemical has been utilized in the synthesis of derivatives showing antitumor activity against specific cancer cell lines, like human breast adenocarcinoma cell line MCF7. This suggests its potential role in developing new therapeutic agents for cancer treatment (El-Morsy et al., 2017).

Role in Synthesizing Coordination Complexes

  • Research also highlights its use in the synthesis of coordination complexes, which are crucial in the field of inorganic chemistry and materials science. Such complexes can have various applications, including as catalysts and in the development of new materials (Chkirate et al., 2019).

Applications in Dye Manufacturing

  • It's also involved in the synthesis of disperse dyes for the textile industry, indicating its applicability in industrial chemistry and materials science (Deeb et al., 2014).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-13-7-8-18(9-14(13)2)28-21-19(11-24-28)15(3)26-27(22(21)30)12-20(29)25-17-6-4-5-16(23)10-17/h4-11H,12H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYCUWBMLLMATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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